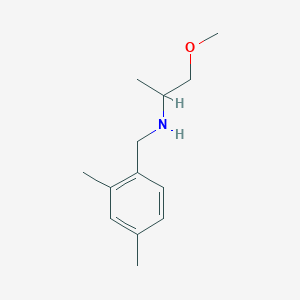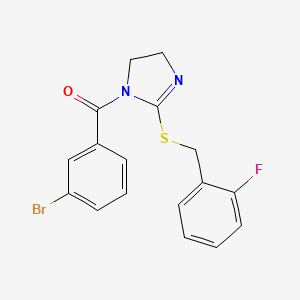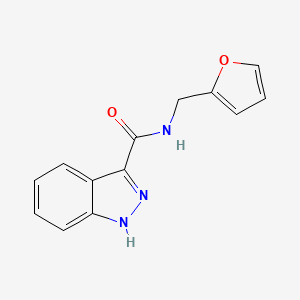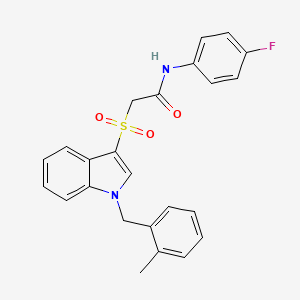![molecular formula C17H10F3NO2 B2820622 2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one CAS No. 7601-20-9](/img/structure/B2820622.png)
2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Synthesis and Characterization
- The synthesis of oxazolone derivatives, including the ones related to "2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one", has been extensively studied. Methods like microwave-assisted synthesis have been used for creating new compounds, which were then characterized using techniques like gas chromatography-mass spectrometry (GCMS) and nuclear magnetic resonance (NMR) spectroscopy (Murthy et al., 2010).
Optical and Electronic Properties
- The nonlinear optical properties of certain oxazolone derivatives have been investigated using Z-scan techniques. These studies are crucial in the fields of photonics and electronics, as the nonlinear optical properties are significant for applications in these areas (Murthy et al., 2010).
Catalytic Applications
- Some studies have focused on the catalytic aspects of compounds with structures similar to "2-Phenyl-4-[2-(trifluoromethyl)benzylidene]-1,3-oxazol-5(4H)-one". This includes their use in the catalytic oxidation of alcohols and transfer hydrogenation of ketones, demonstrating their potential utility in synthetic chemistry (Saleem et al., 2013).
Structural Studies
- Extensive structural characterization, including single-crystal X-ray diffraction, has been performed to understand the molecular structure of these compounds. Such studies aid in comprehending the molecular interactions and stability of these compounds (Celepci, 2019).
Potential Antimicrobial Properties
- Some derivatives of oxazolones have been studied for their potential antimicrobial properties. This includes the synthesis of compounds and screening them for in vitro antibacterial, antifungal, and antioxidant activities (Bhat et al., 2016).
Luminescent Properties
- Research has also explored the luminescent properties of rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands, which is a structurally related area. These properties are crucial for developing new materials for optical and electronic applications (Uppal et al., 2011).
properties
IUPAC Name |
(4Z)-2-phenyl-4-[[2-(trifluoromethyl)phenyl]methylidene]-1,3-oxazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10F3NO2/c18-17(19,20)13-9-5-4-8-12(13)10-14-16(22)23-15(21-14)11-6-2-1-3-7-11/h1-10H/b14-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMPOGVVUJGFCM-UVTDQMKNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CC=CC=C3C(F)(F)F)C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C\C3=CC=CC=C3C(F)(F)F)/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(3-chlorophenyl)-8-methyl-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2820540.png)

![2-[(5-Bromopyrimidin-2-yl)amino]-1-(4-methylsulfanylphenyl)ethanol](/img/structure/B2820546.png)




![6-Bromo-1H-benzo[d]imidazol-5-amine](/img/structure/B2820553.png)
![N-(2,5-dimethoxyphenyl)-2-{[7-(3,4-dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}butanamide](/img/structure/B2820554.png)
![(1,3-dioxoisoindol-2-yl)methyl 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2820555.png)

![2-[(3-Ethoxypropanoyl)amino]benzoic acid](/img/structure/B2820559.png)
